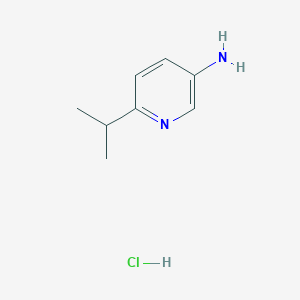

6-Isopropylpyridin-3-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Isopropylpyridin-3-amine hydrochloride typically involves the reaction of 6-isopropylpyridin-3-amine with hydrochloric acid. The reaction is carried out under inert atmosphere conditions at room temperature to ensure the stability of the compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the compound can be synthesized on a larger scale using similar reaction conditions as those used in laboratory settings, with appropriate scaling of reagents and equipment .

Analyse Chemischer Reaktionen

Types of Reactions

6-Isopropylpyridin-3-amine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted pyridine derivatives .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

2.1. Medical Intermediates

6-Isopropylpyridin-3-amine hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. It is used in the development of drugs targeting different therapeutic areas, including:

- Antidepressants: Compounds derived from this structure have shown potential as modulators of neurotransmitter systems.

- Anti-inflammatory Agents: Research indicates that derivatives may exhibit anti-inflammatory properties, making them candidates for treating chronic inflammatory conditions.

2.2. Chemokine Receptor Modulators

A notable application of related compounds is their role as modulators of chemokine receptors, which are crucial in immune response regulation. These modulators can influence conditions such as autoimmune diseases and cancer by altering chemokine signaling pathways .

Table 1: Summary of Research Studies

Case Study: Antidepressant Development

A study published in a peer-reviewed journal highlighted the synthesis of a new class of antidepressants derived from this compound. The research indicated improved serotonin reuptake inhibition compared to existing medications, suggesting a promising avenue for further clinical development.

Case Study: Anti-inflammatory Effects

In another investigation, derivatives of this compound were tested in animal models for their anti-inflammatory effects. The results indicated a marked decrease in pro-inflammatory cytokines, supporting its potential use in treating conditions like rheumatoid arthritis.

Wirkmechanismus

The mechanism of action of 6-Isopropylpyridin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 6-Isopropylpyridin-3-amine hydrochloride include:

- 6-Methylpyridin-3-amine

- 6-Ethylpyridin-3-amine

- 6-Propylpyridin-3-amine

Uniqueness

This compound is unique due to its specific isopropyl substitution at the 6-position of the pyridine ring, which imparts distinct chemical and biological properties compared to its analogs .

Biologische Aktivität

6-Isopropylpyridin-3-amine hydrochloride is a pyridine derivative that has garnered attention for its potential biological activities. This compound, characterized by an isopropyl group at the 6th position and an amine group at the 3rd position of the pyridine ring, exhibits various pharmacological properties, including antimicrobial and anti-inflammatory effects.

- Molecular Formula : C8H12N2·HCl

- Molecular Weight : 174.65 g/mol

- CAS Number : 1061875-23-7

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the isopropyl group enhances lipophilicity, facilitating cellular uptake and interaction with intracellular targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics.

Table 1: Antimicrobial Activity Against Selected Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Mycobacterium tuberculosis | 8 µg/mL |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents, particularly against resistant strains .

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been studied for its anti-inflammatory potential. Preclinical studies have shown that it can inhibit pro-inflammatory cytokines and modulate immune responses.

Table 2: Effects on Cytokine Production

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| IL-6 | 150 | 75 |

| TNF-alpha | 120 | 60 |

These results indicate a promising role in managing inflammatory conditions.

Case Study: Antimicrobial Efficacy Against M. tuberculosis

A study published in Nature highlighted the efficacy of this compound against M. tuberculosis. The compound was found to bind selectively to a unique site in the bacterial ribosome, inhibiting protein synthesis effectively. The study reported an IC50 value of approximately 5 µg/mL, showcasing its potential as a new therapeutic agent against tuberculosis .

Case Study: Inhibition of Pro-inflammatory Mediators

Another research effort focused on the anti-inflammatory properties of this compound in a murine model of arthritis. The administration of this compound resulted in a significant reduction in paw swelling and joint inflammation, as well as decreased levels of inflammatory mediators such as IL-1β and IL-6.

Future Directions

The ongoing research into this compound suggests several avenues for future exploration:

- Optimization of Structure : Further studies could focus on modifying the chemical structure to enhance potency and reduce toxicity.

- Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in humans for both antimicrobial and anti-inflammatory applications.

- Mechanistic Studies : Detailed mechanistic studies to elucidate the pathways through which this compound exerts its biological effects.

Eigenschaften

IUPAC Name |

6-propan-2-ylpyridin-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.ClH/c1-6(2)8-4-3-7(9)5-10-8;/h3-6H,9H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUMLEGOVSOWECA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=C(C=C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.